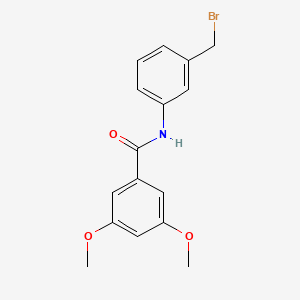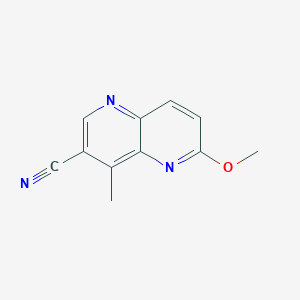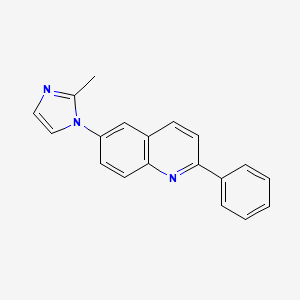
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide is a heterocyclic organic compound that features a pyrazine ring with a tert-butyl group and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide typically involves the reaction of a suitable pyrazine derivative with tert-butylamine and a carboxylating agent. One common method includes the amidation of a pyrazine carboxylic acid with tert-butylamine under catalytic conditions. The reaction is often carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-amine.
Applications De Recherche Scientifique
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
N-tert-butyl-1,2,3,4-tetrahydropyridine-5-carboxamide: Similar in structure but with a pyridine ring.
N-tert-butyl-1,2,3,4-tetrahydroquinoline-5-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness: N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide is unique due to its specific combination of a pyrazine ring and a tert-butyl group, which imparts distinct steric and electronic characteristics. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-tert-butyl-1,2,3,4-tetrahydropyrazine-5-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h6,10-11H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
WEQQZURGFDMELU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)




![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)




